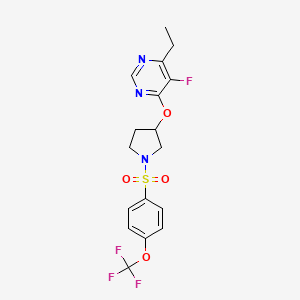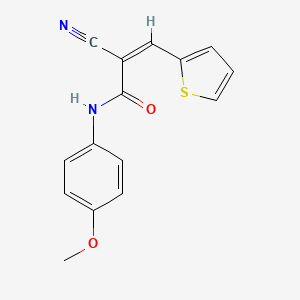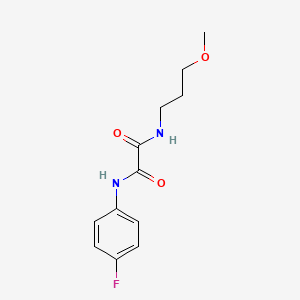
N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide, also known as FPOP, is a small molecule that has gained attention in the scientific community due to its unique properties. FPOP has been used in various research applications, including protein structure analysis and drug discovery.
Aplicaciones Científicas De Investigación
Selective Inhibition in Cancer Research
N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide derivatives are explored as selective inhibitors in cancer research. One such example is BMS-777607, a derivative identified as a potent and selective Met kinase inhibitor, showing complete tumor stasis in certain gastric carcinoma models. This compound has advanced into phase I clinical trials due to its promising in vivo efficacy and safety profiles (Schroeder et al., 2009).
Structural and Conformational Analysis
Studies involving oxamide derivatives, closely related to N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide, include structural investigations. For instance, various oxamides stabilized by intramolecular three-center hydrogen bonding have been analyzed for their molecular structures and preferred conformations in solution (Martínez-Martínez et al., 1998).
Molecular Interactions and Complexes
Research into the molecular interactions and complexes involving oxamide derivatives provides insights into their potential applications. For example, bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide have been synthesized and characterized. These compounds exhibit interesting reactivities towards DNA and proteins, alongside in vitro cytotoxic activities, suggesting potential applications in anticancer research (Li et al., 2012).
Fluorescent and Electrochromic Applications
The potential application in fluorescent and electrochromic materials has been explored. For instance, compounds with bis(diphenylamino)-fluorene units, similar to the oxamide derivatives, exhibit reversible electrochromic characteristics and strong fluorescence, indicating their potential use in materials science (Sun et al., 2016).
Analysis of Binding and Interaction Patterns
The binding and interaction patterns of N-arylpyrazinecarboxamides, closely related to N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide, have been studied. This research provides insights into the hydrogen bonding and pi-stacking interactions, which are crucial for understanding the molecular behavior of such compounds (Wardell et al., 2008).
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-18-8-2-7-14-11(16)12(17)15-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQXYJLOPNQBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

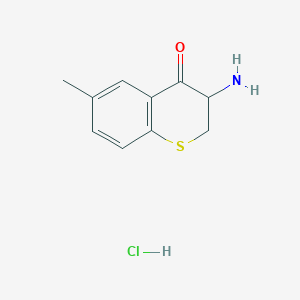
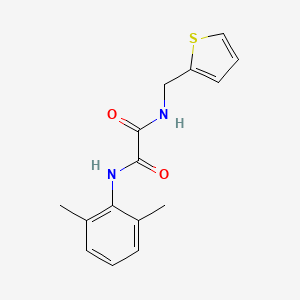
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2371811.png)
![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371813.png)
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)

![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)
![ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2371820.png)

![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)
